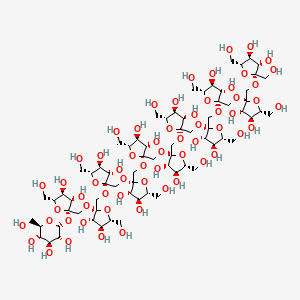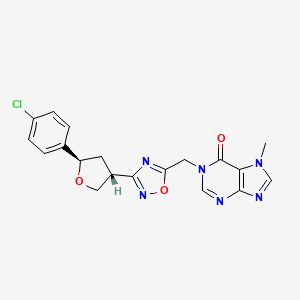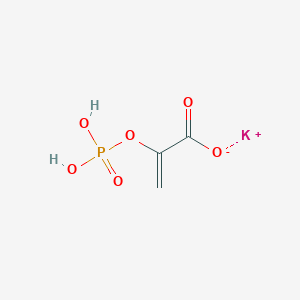
potassium;2-phosphonooxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-phosphonooxyprop-2-enoate, also known as phosphoenolpyruvate monopotassium salt, is an important biochemical compound. It plays a crucial role in various metabolic pathways, particularly in glycolysis, where it acts as a substrate for the enzyme pyruvate kinase. This compound is integral to energy production in cells and is involved in the synthesis of adenosine triphosphate (ATP).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-phosphonooxyprop-2-enoate typically involves the phosphorylation of pyruvate. This can be achieved through enzymatic methods using pyruvate kinase in the presence of adenosine diphosphate (ADP) and inorganic phosphate. The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.5 and a temperature of approximately 25-37°C.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce phosphoenolpyruvate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;2-phosphonooxyprop-2-enoate undergoes several types of chemical reactions, including:
Phosphorylation: It can donate its phosphate group to other molecules, a key step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It acts as a substrate for various enzymes, including pyruvate kinase and enolase.
Common Reagents and Conditions:
Phosphorylation: Requires ADP and pyruvate kinase.
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Enzymatic Reactions: Specific enzymes and cofactors are required, often in buffered solutions at neutral pH.
Major Products:
Pyruvate: Formed through hydrolysis or enzymatic reactions.
Adenosine triphosphate (ATP): Produced during phosphorylation reactions.
Applications De Recherche Scientifique
Potassium;2-phosphonooxyprop-2-enoate has a wide range of applications in scientific research:
Biochemistry: Used to study metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Agriculture: Explored for its potential to enhance crop yield and stress resistance in plants.
Mécanisme D'action
The primary mechanism of action of potassium;2-phosphonooxyprop-2-enoate involves its role as a high-energy phosphate donor. In glycolysis, it donates a phosphate group to ADP, forming ATP and pyruvate. This reaction is catalyzed by the enzyme pyruvate kinase. The compound’s high phosphate group-transfer potential makes it a crucial intermediate in energy metabolism.
Comparaison Avec Des Composés Similaires
Pyruvate: A key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle.
Adenosine diphosphate (ADP): Involved in energy transfer within cells.
Phosphoglycerate: Another intermediate in glycolysis.
Uniqueness: Potassium;2-phosphonooxyprop-2-enoate is unique due to its high-energy phosphate bond, which is essential for ATP synthesis. Unlike pyruvate, which is a simple three-carbon molecule, this compound contains a phosphate group, making it a critical energy carrier in cellular metabolism.
Propriétés
Formule moléculaire |
C3H4KO6P |
|---|---|
Poids moléculaire |
206.13 g/mol |
Nom IUPAC |
potassium;2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Clé InChI |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
SMILES canonique |
C=C(C(=O)[O-])OP(=O)(O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


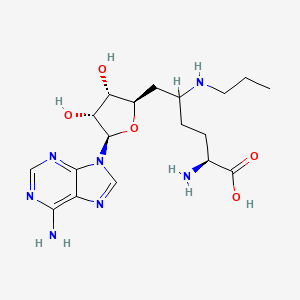
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
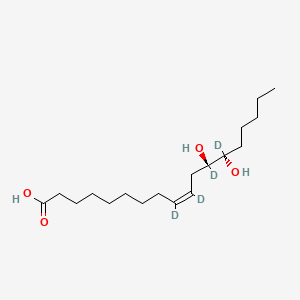
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
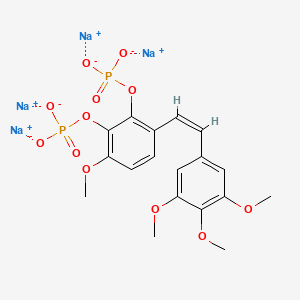
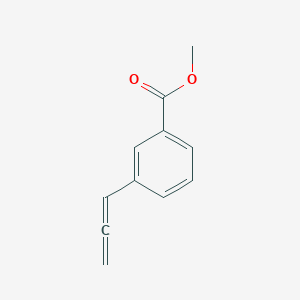
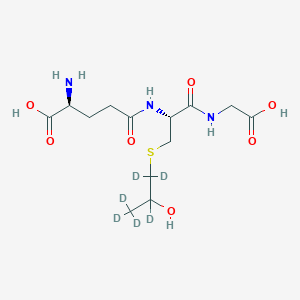
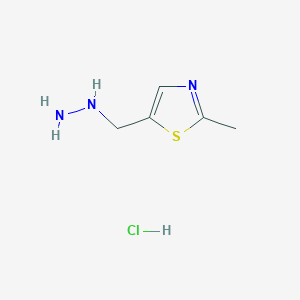
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

